molecular formula C23H26F2N2O B2711967 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide CAS No. 1631074-52-6

1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide

Cat. No. B2711967
CAS RN: 1631074-52-6
M. Wt: 384.471
InChI Key: LZQKZUXWKOPJGX-UHFFFAOYSA-N
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Description

This compound is a synthetic cannabinoid . It is also known as 5F-AB-PFUPPYCA and belongs to the group of synthetic cannabinoid receptor agonists . The IUPAC name of this compound is N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular formula of this compound is C20H26F2N4O2 . The structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

As a synthetic cannabinoid, this compound is expected to bind to cannabinoid receptors CB1 and CB2 . The binding to these receptors is responsible for the psychoactive effects of these substances .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 392.4428 g/mol . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Mechanism of Action

The mechanism of action of synthetic cannabinoids like this compound involves activation of the cannabinoid type 1 receptor (CB1) and most also act as agonists of the type 2 receptor (CB2) .

Safety and Hazards

As a synthetic cannabinoid, this compound is expected to have similar hazards as other compounds in this class. Synthetic cannabinoids are generally more toxic than the Δ9-tetrahydrocannabinol (Δ9-THC) found in cannabis, and this may be due to ligand bias, metabolism, or off-target activity .

Future Directions

The future directions for research on this compound and similar synthetic cannabinoids could include further investigation of their synthesis, structure-activity relationships, and mechanisms of action. Additionally, research could focus on their toxicity and safety profile, as well as potential therapeutic uses .

properties

IUPAC Name

1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O/c1-23(2,17-10-12-18(25)13-11-17)26-22(28)20-16-27(15-7-3-6-14-24)21-9-5-4-8-19(20)21/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQKZUXWKOPJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345335
Record name 1-(5-Fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide

CAS RN

1631074-52-6
Record name 1-(5-Fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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